Literature review of 6-Bromo-2-hydroxy-1-naphthaldehyde in coordination chemistry
Literature review of 6-Bromo-2-hydroxy-1-naphthaldehyde in coordination chemistry
An In-Depth Technical Guide to 6-Bromo-2-hydroxy-1-naphthaldehyde in Coordination Chemistry
Introduction
Naphthalene derivatives are a cornerstone in the landscape of coordination chemistry, offering a rigid and electronically tunable platform for the design of novel ligands and their corresponding metal complexes. The strategic placement of functional groups on the naphthalene scaffold allows for the fine-tuning of their steric and electronic properties, which in turn dictates their coordination behavior and the subsequent physicochemical and biological activities of their metal complexes. Among these, Schiff bases derived from hydroxy-naphthaldehydes have garnered significant attention due to their facile synthesis, structural versatility, and the wide spectrum of applications for their metal complexes, ranging from catalysis to medicinal chemistry.[1][2]
This technical guide focuses on the coordination chemistry of 6-Bromo-2-hydroxy-1-naphthaldehyde. While literature directly pertaining to this specific brominated derivative is limited, this guide will provide a comprehensive overview by leveraging the extensive research on its parent compound, 2-hydroxy-1-naphthaldehyde. We will explore the synthesis of Schiff base ligands, their coordination to various metal centers, and the resultant impact on their biological and material properties. The introduction of a bromine atom at the 6-position is anticipated to modulate the electronic and steric landscape of the ligand, influencing the stability, geometry, and reactivity of the corresponding metal complexes. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile, yet underexplored, ligand in the development of novel coordination compounds.
Synthesis of 6-Bromo-2-hydroxy-1-naphthaldehyde
The synthesis of 6-Bromo-2-hydroxy-1-naphthaldehyde is not widely reported in the literature, necessitating a proposed synthetic pathway based on established organic chemistry methodologies. A plausible route starts from the commercially available 2-naphthol, involving a bromination step followed by formylation.
Proposed Synthetic Pathway
A potential route to synthesize 6-Bromo-2-hydroxy-1-naphthaldehyde is outlined below. This proposed pathway is based on analogous reactions reported for similar naphthalene derivatives.
Caption: Proposed synthesis of 6-Bromo-2-hydroxy-1-naphthaldehyde.
Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Bromo-2-naphthol
-
Dissolve 2-naphthol in a suitable solvent such as carbon tetrachloride (CCl4) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in CCl4 dropwise to the cooled solution of 2-naphthol with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6-bromo-2-naphthol by recrystallization or column chromatography.
Step 2: Synthesis of 6-Bromo-2-hydroxy-1-naphthaldehyde (Reimer-Tiemann Reaction)
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place a solution of sodium hydroxide in water.
-
Add 6-bromo-2-naphthol to the flask and heat the mixture with stirring.
-
Add chloroform dropwise to the reaction mixture over a period of 1-2 hours, maintaining a gentle reflux.[3]
-
After the addition is complete, continue to heat the mixture for an additional 1-2 hours.
-
Distill off the excess chloroform.
-
Acidify the cooled residue with dilute hydrochloric acid.
-
The crude 6-Bromo-2-hydroxy-1-naphthaldehyde will precipitate. Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol.[3]
Schiff Base Ligands: Synthesis and Coordination
Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands synthesized through the condensation of a primary amine with a carbonyl compound.[1] Schiff bases derived from 2-hydroxy-1-naphthaldehyde and its analogues are particularly interesting in coordination chemistry due to the presence of the hydroxyl group ortho to the aldehyde, which allows for the formation of stable chelate rings with metal ions.
General Synthesis of Schiff Base Ligands
The synthesis of Schiff base ligands from 6-Bromo-2-hydroxy-1-naphthaldehyde is expected to follow the well-established procedure for 2-hydroxy-1-naphthaldehyde.
Caption: General synthesis of a Schiff base ligand.
Experimental Protocol: Synthesis of a Schiff Base Ligand
-
Dissolve 6-Bromo-2-hydroxy-1-naphthaldehyde in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product, which is often a colored solid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry in a desiccator.
-
The purity of the Schiff base can be further enhanced by recrystallization.
Coordination with Metal Ions
Schiff bases derived from 2-hydroxy-1-naphthaldehyde act as bidentate or polydentate ligands, coordinating with a variety of transition metal ions to form stable complexes.[5][6] The coordination typically involves the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated hydroxyl group. The presence of the bromine atom at the 6-position in the naphthaldehyde ring is expected to influence the electronic properties of the ligand, potentially affecting the stability and reactivity of the metal complexes.
Caption: Formation of a metal-Schiff base complex.
Characterization of Schiff Base Ligands and their Metal Complexes
A suite of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized Schiff base ligands and their metal complexes.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirms the formation of the Schiff base by the appearance of the C=N stretching vibration and the disappearance of the C=O and N-H stretching bands of the reactants. Coordination to the metal is indicated by shifts in the C=N and C-O stretching frequencies. |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the structure of the Schiff base ligand in solution. The formation of the azomethine group is confirmed by the appearance of a characteristic proton signal. |
| UV-Vis Spectroscopy | Gives insights into the electronic transitions within the ligand and the complex. The coordination of the metal ion often results in shifts in the absorption bands. |
| Mass Spectrometry | Determines the molecular weight of the synthesized compounds, confirming their composition. |
| Molar Conductivity Measurements | Indicates the electrolytic or non-electrolytic nature of the metal complexes in solution.[7] |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the metal complexes, providing information about the geometry and the oxidation state of the central metal ion. |
| X-ray Crystallography | Provides unambiguous determination of the solid-state structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.[8] |
Applications of Metal Complexes of Hydroxy-Naphthaldehyde Schiff Bases
Metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit a wide range of applications, driven by their diverse structural and electronic properties. The introduction of a bromine atom is anticipated to further modulate these activities.
Biological Applications
Schiff base metal complexes are known to possess significant biological activities, often showing enhanced efficacy compared to the free ligands.[1][6]
-
Antimicrobial Activity: Many Schiff base complexes of copper, nickel, cobalt, and zinc have demonstrated potent antibacterial and antifungal activities against various pathogenic strains.[5][9][10][11] The mechanism of action is often attributed to the chelation theory, where the metal ion's polarity is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of these complexes against various cancer cell lines.[12] The mode of action can involve DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes.
-
Antioxidant Activity: Some complexes have shown the ability to scavenge free radicals, suggesting their potential as antioxidant agents.[11]
Catalytic Applications
The tunable steric and electronic environment around the metal center in Schiff base complexes makes them effective catalysts for a variety of organic transformations.[2] These include oxidation, reduction, and carbon-carbon bond-forming reactions. The bromine substituent could influence the catalytic activity by altering the Lewis acidity of the metal center.
Fluorescent Sensors
Schiff bases derived from 2-hydroxy-1-naphthaldehyde often exhibit fluorescence, which can be modulated upon coordination with specific metal ions. This property has been exploited in the development of selective and sensitive fluorescent sensors for the detection of metal ions like Al³⁺ and Zn²⁺.[13][14][15][16] The heavy atom effect of bromine could potentially enhance intersystem crossing and influence the fluorescence quantum yield, making 6-bromo-substituted derivatives interesting candidates for new sensory materials.
Conclusion
The coordination chemistry of 6-Bromo-2-hydroxy-1-naphthaldehyde presents a promising, yet largely unexplored, area of research. By drawing parallels with the well-studied 2-hydroxy-1-naphthaldehyde, we can anticipate that Schiff base ligands derived from this brominated precursor will form stable and structurally diverse metal complexes. The presence of the bromine atom is expected to significantly influence the electronic structure, and consequently, the biological and material properties of these complexes. This guide has provided a foundational framework, including a proposed synthesis for the parent aldehyde and a detailed overview of the synthesis, characterization, and potential applications of its Schiff base metal complexes. Further experimental investigation into this specific ligand system is warranted to unlock its full potential in the development of new catalysts, sensors, and therapeutic agents.
References
[9] Zoubi, W. Al. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Int. J. Org. Chem.2013 , 03, 73–95. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ-UX14THBhmTnomGT7UC-5I4YmtzYHhSoGczW5W4VvHUaLsd2hobMdYNhNMWwFBXgq5uNW0PAUb2OlswvCl3Y-zu_6vSUzPM2JGuqrfMqGpToLxTQbR0uaxMrCc7H1cQGRtNjSaeH8wzFOslTchagCnwbvJ5h4g==]
[1] Arulmurugan, S.; et al. Biological activities of schiff base and its complexes: a review. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi2OTKIhU9t7_HRtcKXyM3OMW8fMSj7W7QvfYVGxQvqa0ATPzyO-zlMtrlaPTHvZVhSV08seIAO63ToEDkGU5leydhlZjR6x16HBQGp1hYsde2YL0niBa6u9uHj_P2db8wqQwhS5d88xraDpREdC78SnfxSeQDWUbwM4nNb8vAuYFjKgAqRXUAPrdFRCGcPKtpSdS_ey-OmZLYwA==]
[13] A simple Schiff base as dual-responsive fluorescent sensor for bioimaging recognition of Zn2+ and Al3+ in living cells. Journal of Materials Chemistry B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkxb8qCAMB66AE3YI7tC76noFdN_c-9GEvaac03a82jUZxUnwF5gbeeR8G-Z27bnK37fO-hs-S2PdZaV4XXVq4TxreQg-PC0Ivjs1pSh7ojEMP7L8tnE8pr8RU4o8t-d222CDrWaffcUdzR4ntEt5aO7pAXQ5ehL5t749B]
[17] A Technical Guide to the Theoretical and Synthetic Exploration of 6-Bromo-2-methoxy-1-naphthaldehyde. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQl6yaJUzZ9SIYYXyX7WG50KiSOAqYnix8BYb_mC64VNhPdlXK9_rBoCizAo2gMYSlAKqXVqwl1-43a2FdmUN6VpUCGKpIdy9CEoXNaEtFSnglS2SsUnFMksUSJDn5Pcc9bYu6Ph1mN_gP3rd8sbQOoBYHyghsboaSf56gbA0YBa3cxQrS9HTgWVx14zfDM3nd1WwIxpue1c6zp3aJ4wL1GaSOk2dPeeeiWnOJxrVLOB9nBNtDFkh7W4lHrBG4lEtTpA==]
[18] Tefera, D. T. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqnGzGUsGUSYvWjq9C9QGTaj8e4vvqBA_xAgPv7jsgAuZO_Ka7bycKccZgfUTmhe7Jh9c4B3Zexh7TNEoDk0H4Yuq3sKszl5MvP2Yh8y2mb0s6a6EitpN7ppW6byRp5xSvD4WAH1p95v-s-sIhoZR8R18=]
[5] SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Research Publish Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCMyfRkYyPJh2p7VqQS7wVlG0j0JqVxEoFAUJT57Lo62Zo2iSNZhgKFm3DphK6t_5HrvwEmfi-GJg8L8iI96Yy3oiUgC2LKQKaqVNC1BtAO9yeJIbakd-4LVvx6VlxwWQU4cksdh_--9FHEOAf5QuGv73vb6ahWGduUMYP4YCiBEGhw0oAeHrUnqINXSQbq0Eg9Ubb]
[6] Khan, Z. Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Hilaris. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU63TKji4N6-tiS-FGISc6FyYGsgO2sfOLXmS3iIh12SHI-VSy-1036TpHaOAONRMTjk2R7XqT1DjrrQF4nuuoQSpf7_bbTTJ953YbF1aB8Mj-3CpiKO6NNHPxmuU9UABgWFhAIxw_IFJkdm__1zvX4VhG6LjHHwiVzmS_WaXhYGw54JrpmI-dOuHjBWdxM-QR7PHRG1OqWQC3-_3U563MNJ3pKNPHZFsCCAIYQT-kCUji_a5TjZJEYfL5hA==]
[19] 6-Bromo-2-hydroxy-1-naphthaldehyde. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc4yp-udLuFzI6MLSKZO5cWyj5LBPSML7Guw82DXsLw3y8GIh-VF2szpdXm5D3y3RELrXbTGpyCBD15xkTI3gUuhu3s-_mnJolik3Bm14MsOkKF6vVIJUlAIdOD20Sj006ROMUFecuDvnawEf5nhrhMWXV0LDuFJsE7ybsNTbsB5g416_sfAs=]
[12] Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRoHzIS0K10fSW4ar6tIFYPMR75RWCX3sV8TdEtt66snlh_hLR51yGX2YJgEAkKPJD-6ZbMMqqeNgm9VfRHCkQUoMbyMHlCkfEd-9k93Dl-VjvxBzakzBC0ucBYDPlJ-zUEAMC]
[14] Cai, S.-Q.; Zhang, K.-F.; Cai, X.-H. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Ejournal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSxkgRTAvZBDzfly8FzWzG_Lru49iFX8exyGcpgBo9pB0kYxwFhnnz81RK6bBprwklDeyfwMdWTqTg_g28r_GnfTPGPCFEqv2Ml2zNVBWV8YbamVjvGGliYfK_6waL8Zd5Balf6jQU6FT032zgCUZrRqG6JcbEw8j5]
[7] Bhowmick, A. C.; Nath, B. D.; Moim, M. I. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. American Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2EFC0AY-MkepxHE4NDBc7t3ss0G76THKEPIGFY2CFzIiLNMxWvYsCbqgG7wioPtzZrvwNxx9HMfLVZa7IPyMJmnpV51gbpKgZyv0yri39p3Y3B-A-C0KnfirI253AtrTC9BQH-h5ymK2gAltShjw1fyTnTWfrHXk=]
[15] Pang, Y.; et al. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzGceadNLFzmpm78zDl9w5oFsNNUqWaBgzZWuuVUghGxIpY5PzReAueLiYFgKyeWgN4-i2hr7KyYeCBrQdPEP-KtFX_8sDZvh2dqnSpkOMkQ0_CJqmJdbl_GSQx3-1WiwuqcV6WADYxVBpgzUz]
[20] Pang, Y.; et al. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpRLU3y_6dZWDcBmaAVrtxcKf2sK29fYTgRbsZfmvFzQD6vpY_RJIvsa8u3lRG7OqoKo-ZSuYVQ2J1VpVc_cuZ1WIr1OHTacJzGG01bW1xur0uFPo1lDp8vBuRYJ5hHWCQBY-uPPwaud7cE1U6cwKvekZW5_4-cnYAeHz9FmPNCabS2oxERboFfJ2RTx2cJxdjLJn3cUcrNlS6uvVnsacjkfVTQhNXykXSsz0v25ntnoBsxi21XZMaNnss7t-rZKoqTyHnTtbYpQ==]
[10] Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. [No Source] [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOyAbqfT9tPLQb7pWNCs20HmRPf1fCNcpv1BhnhhbLTI1_cWcR5VWw3h85UnBazyVmlH-Jy5lapHzfvlF9CUQrchj0Xz9Fq8NbCXctzHVTmpYEVT5dkYNn1xdpeT8my2IjN9wNT_iSpSAuTyRfQU9JtSLg3Qw=]
[8] Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp11mwJqxcPOb1IgdtOGtzcdgeC1tQ9U8IrQM-EfoQhfK5QFlt3PrwbUlbCuGd_3ZXXb4WJEZMiY01fBILC1J9cN6vXScwUVDtqop9Um3mPEm25q2bXAZOJ_k3m4yHt399IUbzJrP0OM23MdeyRxNVRbKyrf0908akNfLD]
[16] An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6iSsyUvyU4qZUg8hpayVfzveabPmNS58nPyghDowUQgFPPbSzKG8ursr90NSLjrZUhhvLtRdhP53K0ajENPU2H_5SsGk8r8swQMiifDPG2GzoNO7GJfvlcBBdXBz5ZvazDSJonmPf9gJ2R3F-AEF1To-2F35wgzZf]
[21] Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLrurYEsjpx2--It0AXZ6Kh9UkUHyxZ1w2IBH1ZB4o1i2EUZN1NbwbqFuZpF0LWcgya10Ekpo4tO78EudEF83DcTATPNl7pzUppjZkxEwuL5rbj4_EPRjWKw7yUlQFug1RX5Ab]
[2] Applications of metal complexes of Schiff bases-A Review. TIJER.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVhY-sHn1FIbgXf6KWgi9RVbcWbHSN5aw8mfyeTw1iJUuBbftnD7ndai3_zDXbNkJmIF6RLqKYP7B0f3wp9K0-YZMGq61-GxqNoTEhxysMDAwZLaBZ6M8KcXPgCQDkgT34_v1CvkJX1SDt]
[22] Applications of biological of Azo-Schiff base ligand and its metal complexes and: A review. Muthanna Journal of Pure Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzL8QWOQsKCgshd-gZdj9yZa2fPOMqyn7fH3jjGqJJgHYl2pNoM6HxZ7B-h5SFuzk1_S6aPez_VEwmTI-yjdd6rQNrrV3Z5Ll_hrXwRoqTJK5-YaQ6aEr-oWzg3z9XE96K7_RBXRA2q1-c-8bnF68xNVkVN6vEp3p18u-0QVtw8imgUqv8LV3hmMbwMVPhUQkmMiVlch9NUZ35Ld0lWdkL9aO_E5gZLwThhs7DY1nGmtx-uUan7MjrvQAET0LLvZq-zwyxd66HLC6tb-o7-LsC]
[11] (PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8LuT4N2oEiWNM68shQRE_HDukTirTPNf-EXXpLzzGogYdNJYKZInKhKwKEWDjvsrxitE7AfXyVYvxXc4TVb4ieJqtPUv8xGT3YxzGla46aQG-ErW3a-fCqznnCHXtnP17AdnIUmJzYmO5Ba4LbwGAr8SvhVPCEZjvPeBtqG0hPtPYvK5n08rhlPCXIgZFT5gqZQv7mArRacqkc7Jj1xUlKmSZl1m7C4tNswTlvQ19qrEH7C7uupq9duGRwqVtwszggoiulMUm53CJWzMKgzMp4cKMnqNra-ljxliVK5tT5U5qq8WElraGQJdZV1x9oAGIHzWvrrVJAw==]
[4] Shah, T. A.; et al. Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOFJjsVq4gi31hnCldVB5u2WL818FznF6QVHv3YokTL2txHg5A2EorVGT_IR2a355fVKgpBqBr15jHMsd8-opVbqqDustsS04Y7LjxpTMLijTt2PCkkqHA0t9GKpJyBNSjXPVo5B2n51Nz42VJ]
[3] 2-hydroxy-1-naphthaldehyde. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcVrAHoUCM8weyo0u38iOi55mzCHGLaRFoHYzk_LagHwnl6B1kCKEReQrVnG6GZpFnE7zi79gjFCnmf4QoYd8IXhQy3yK4SKh3KQ8EFzV5CddIZ7MBKoXjyO2dfar8VaCcq9lL]
Sources
- 1. scispace.com [scispace.com]
- 2. tijer.org [tijer.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchpublish.com [researchpublish.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]
- 8. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical Applications of Metal Complexes and Derived Materials | MDPI [mdpi.com]
- 13. A simple Schiff base as dual-responsive fluorescent sensor for bioimaging recognition of Zn2+ and Al3+ in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 15. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 19. 6-Bromo-2-hydroxy-1-naphthaldehyde | C11H7BrO2 | CID 735457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
